Cas no 1416348-51-0 (1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine)

1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine structure
1416348-51-0 structure
Product name:1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No:1416348-51-0
MF:C13H14N6O2
Molecular Weight:286.289261341095
CID:5059141

1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
    • [1-(2,5-Dimethoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
    • インチ: 1S/C13H14N6O2/c1-20-8-3-4-11(21-2)10(5-8)19-13-9(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18)
    • InChIKey: WBKHMVFIIPWEIG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1N1C2C(=C(NN)N=CN=2)C=N1)OC

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • トポロジー分子極性表面積: 100
  • XLogP3: 1.4

1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM287582-5g
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
1416348-51-0 97%
5g
$1127 2021-08-18
Chemenu
CM287582-1g
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
1416348-51-0 97%
1g
$666 2023-02-18
Chemenu
CM287582-10g
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
1416348-51-0 97%
10g
$1543 2021-08-18
Chemenu
CM287582-1g
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
1416348-51-0 97%
1g
$566 2021-08-18

1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine 関連文献

1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidineに関する追加情報

Recent Advances in the Study of 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416348-51-0)

The compound 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416348-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazolo[3,4-d]pyrimidine core, has been investigated for its role as a kinase inhibitor, particularly in targeting pathways implicated in cancer and inflammatory diseases. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research has been the compound's ability to selectively inhibit specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are critical regulators of cell proliferation and immune responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine exhibited potent inhibitory activity against CDK2 and CDK9, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anticancer agents.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in modulating oxidative stress and inflammation. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivatives could attenuate reactive oxygen species (ROS) production in macrophages, highlighting its potential application in treating inflammatory disorders such as rheumatoid arthritis and neurodegenerative diseases. The hydrazinyl moiety was identified as a critical pharmacophore for this activity.

Structural modifications of the compound have also been a focus of recent research. A team at the University of Cambridge (2024) synthesized a series of analogs with varying substituents on the dimethoxyphenyl ring to enhance bioavailability and target specificity. Their findings, published in ACS Chemical Biology, revealed that electron-withdrawing groups at the para-position of the phenyl ring significantly improved metabolic stability without compromising kinase inhibitory activity. These insights are invaluable for future drug design efforts.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as off-target effects, pharmacokinetic properties, and formulation stability need to be addressed. However, the growing body of research on 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine underscores its potential as a versatile scaffold for developing next-generation therapeutics. Future studies are expected to focus on in vivo efficacy, toxicity profiling, and combinatorial therapies to maximize its therapeutic impact.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd